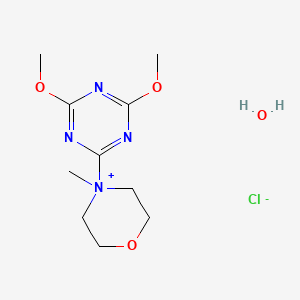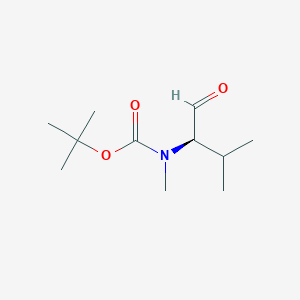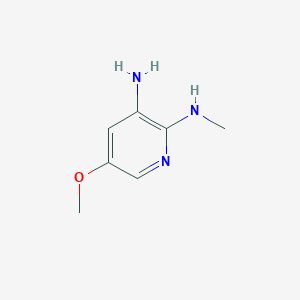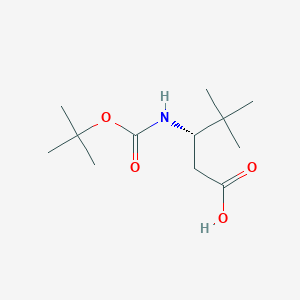
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate
Übersicht
Beschreibung
“4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate” is a chemical compound with the molecular formula C9H14N4O3 . It is also known by its synonyms such as 241483-00-1, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine, and 1,3,5-TRIAZINE, 2,4-DIMETHOXY-6-(4-MORPHOLINYL)- .
Molecular Structure Analysis
The molecular weight of this compound is 226.23 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C9H14N4O3/c1-14-8-10-7 (11-9 (12-8)15-2)13-3-5-16-6-4-13/h3-6H2,1-2H3 . The exact mass and monoisotopic mass of the molecule are 226.10659032 g/mol .Chemical Reactions Analysis
This compound has been reported to be an efficient condensing agent leading to the formation of amides and esters . It has also been used in the reaction of d-glucosamine (GlcN) to prepare a novel sugar adduct, 4,6-dimethoxy-1,3,5-triazin-2-yl β-d-glucosaminide (GlcN-β-DMT) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a topological polar surface area of 69.6 Ų and a complexity of 201 . It has no hydrogen bond donors and seven hydrogen bond acceptors . The compound has three rotatable bonds .Wissenschaftliche Forschungsanwendungen
Solid Phase Peptide Synthesis
This compound, also known as DMTMM, is an effective coupling agent for solid phase peptide synthesis . It can be used as an economical alternative to PyBOP in batch manual syntheses .
Activation of Carboxylic Acids
DMTMM is used in solution or solid phase peptide synthesis as a reagent for activating carboxylic acids . Its performance is reported to be superior or equivalent to the currently most popular coupling agents .
Synthesis of Glycosides
DMTMM has been used in the synthesis of various 4-(4,6-dimethoxy-1,3,5-triazin-2-yl) glycosides (DMT-glycosides) from the corresponding free sugars in water . This process uses DMT-MM as a dehydrative condensing agent .
Antimicrobial Activity
Compounds synthesized with the help of DMTMM have been evaluated for their antimicrobial activity . They have been tested against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .
Storage and Handling
DMTMM is a solid compound that should be stored at room temperature under an inert atmosphere .
Safety Information
DMTMM is classified under GHS07 for safety, with hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 4-(4,6-Dimethoxy[1.3.5]triazin-2-yl)-4-methylmorpholinium chloride hydrate, also known as DMTMM, is carboxylic acids in peptide synthesis . It acts as a coupling agent, facilitating the formation of peptide bonds .
Mode of Action
DMTMM activates carboxylic acids in peptide synthesis . It forms an activated ester intermediate with the carboxylic acid, which then reacts with an amine to form the desired amide . This process is rapid and selective, making DMTMM an effective coupling agent .
Biochemical Pathways
DMTMM is involved in the biochemical pathway of peptide synthesis . It facilitates the formation of peptide bonds, which are crucial in the creation of peptides and proteins. These molecules play a variety of roles in biological systems, including acting as enzymes, hormones, and structural components of cells .
Result of Action
The result of DMTMM’s action is the formation of peptide bonds, leading to the synthesis of peptides and proteins . These molecules can have a wide range of biological effects, depending on their specific structures and functions.
Action Environment
The action of DMTMM is influenced by various environmental factors. For instance, the reaction proceeds rapidly at room temperature . Moreover, the reaction is performed in a solvent, such as THF (Tetrahydrofuran), which can affect the reaction’s rate and yield . , can also influence its efficacy as a coupling agent .
Eigenschaften
IUPAC Name |
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium;chloride;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N4O3.ClH.H2O/c1-14(4-6-17-7-5-14)8-11-9(15-2)13-10(12-8)16-3;;/h4-7H2,1-3H3;1H;1H2/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNUXEDAPIKMDE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)C2=NC(=NC(=N2)OC)OC.O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate](/img/structure/B3116423.png)









![1-[(4-Fluorophenyl)sulfonyl]piperidin-4-one](/img/structure/B3116492.png)
![Naphtho[1,2-b:5,6-b']dithiophene](/img/structure/B3116503.png)

